Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate
Overview
Description
Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate, also known as Lauryl stearyl 3,3’-thiodipropionate, is a heterocyclic organic compound . It has a molecular weight of 599 and a molecular formula of C36H70O4S . The compound is used in scientific research and has diverse applications in areas like materials science, pharmaceuticals, and biotechnology due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a long-chain structure . The IUPAC name for this compound is Dodecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate . The compound has a complexity of 540 and a topological polar surface area of 77.9 Ų .Physical And Chemical Properties Analysis
This compound has a boiling point of 645.0±40.0 °C and a density of 0.930±0.06 g/cm3 . It has a covalently-bonded unit count of 1 and a rotatable bond count of 36 . The compound has a hydrogen bond acceptor count of 5 .Scientific Research Applications
Subheading Assessment of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate in the Environment
This compound, when compared to reference substances like pesticides and phthalates, shows no significant environmental or toxicological concern due to its low environmental and human hazard. This is based on a comprehensive assessment that includes a hazard assessment using a scoring system and a comparative risk assessment considering soil, groundwater, and surface water impact (Herrchen, Kördel, & Klein, 1997).
Application in Food Contact Articles
Subheading Safety in Food Contact Applications
This compound is used as a sterically hindered phenolic antioxidant in various organic substrates, including those in food contact articles. A comprehensive review by the US Food and Drug Administration of available toxicological studies and chemistry information confirms the safety of this compound in food contact applications, ensuring an adequate margin of safety (Neal-Kluever, Bailey, & Hatwell, 2015).
Herbicidal Applications
Subheading Efficacy in Herbicidal Ionic Liquids
This compound shows high herbicidal efficacy against various dicotyledonous weeds. This is evident in herbicidal ionic liquids (HILs) with octadecyl groups, which maintain biological activity and possess great thermal stability and hydrophobicity. These properties highlight its potential in agricultural applications with minimal environmental impact (Niemczak et al., 2019).
Safety and Hazards
The safety data sheet (SDS) for Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate indicates that it may be harmful to aquatic life with long-lasting effects . Precautionary measures suggest avoiding release to the environment and disposing of contents/container in accordance with local regulations .
Future Directions
The future directions of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate could involve further exploration of its applications in materials science, pharmaceuticals, and biotechnology. As a polymer monomer, its potential to improve the toughness of polymer materials could be particularly valuable .
Properties
IUPAC Name |
dodecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O4S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-32-40-36(38)30-34-41-33-29-35(37)39-31-27-25-23-21-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZCFXQTVDJDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065353 | |
Record name | Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13103-52-1 | |
Record name | Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13103-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl stearyl 3,3'-thiodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lauryl stearyl thiodipropionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J76U97K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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